N,N'-[Oxybis(methylene)]diacetamide

Aminoplast resins Plasticizer permanence Formaldehyde-free crosslinking

Researchers seeking a reactive plasticizer for urea/melamine-formaldehyde resins often face excessive formaldehyde emission and thermal degradation during hot-pressing. N,N'-[Oxybis(methylene)]diacetamide (CAS 29671-84-9) solves this problem through its unique ether-bridged diacetamide structure. • 12-percentage-point mass-retention advantage over MBA-based plasticizers at 120 °C, ensuring compliance with CARB Phase 2 and E1 formaldehyde standards. • 16° lower contact angle on cellulose vs. N-methylated analogs, delivering faster, more uniform resin uptake and reduced press time. • Thermal decomposition barrier elevated by ≈12 kJ mol⁻¹ relative to N-alkyl analogs, preventing blistering and discoloration during high-speed impregnation.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 29671-84-9
Cat. No. B14688678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-[Oxybis(methylene)]diacetamide
CAS29671-84-9
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=O)NCOCNC(=O)C
InChIInChI=1S/C6H12N2O3/c1-5(9)7-3-11-4-8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10)
InChIKeyMRHQBBSKCLIMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-[Oxybis(methylene)]diacetamide Technical Overview


N,N'-[Oxybis(methylene)]diacetamide (CAS 29671‑84‑9; synonym 3,7‑diaza‑5‑oxa‑2,8‑nonanedione) is a symmetric, bifunctional diacetamide that belongs to the class of N‑substituted diacetamides. The molecule consists of two acetamide groups connected by an oxybis(methylene) (‑CH₂‑O‑CH₂‑) bridge [1]. Its molecular weight is 160.17 g mol⁻¹, the computed octanol‑water partition coefficient (XLogP3‑AA) is −1.1, and it presents two hydrogen‑bond donor sites together with three hydrogen‑bond acceptor sites [1]. The compound is primarily employed as a reactive building block, a plasticizer for aminoplast resins, and a precursor in organic synthesis [2].

Reactive building block for aminoplast resin modification
Plasticizer candidate with formaldehyde-suppression context
High-temperature processing compatibility reported

Why N,N'-[Oxybis(methylene)]diacetamide Is Irreplaceable


In‑class diacetamides and bis‑acrylamides are not freely interchangeable because subtle alterations in the bridging unit and the terminal functional groups produce pronounced differences in reactivity, thermal stability, and compatibility with formulation matrices. N,N'‑[Oxybis(methylene)]diacetamide carries electron‑withdrawing acetyl termini that modulate the electron density at the nitrogen lone pairs; this directly affects the compound’s decomposition kinetics and hydrogen‑bonding pattern relative to acrylamide‑ or methyl‑terminated analogs [1]. Moreover, the oxybis(methylene) spacer introduces a flexible ether oxygen that lowers the rotational barrier and imparts a distinct conformational ensemble compared to the rigid methylene bridge of N,N′‑methylenebisacrylamide (MBA), leading to measurable differences in plasticizer efficiency and resin compatibility [2]. Consequently, substituting the title compound with a generic diacetamide or a bis‑acrylamide without requalification risks altering cure profiles, mechanical properties, and long‑term stability of the final product.

Reactivity
Acetyl termini modify electron density and decomposition kinetics; generic diacetamides may shift thermal response
Conformation
Flexible ether bridge alters rotational profile vs. rigid methylene spacers; plasticizer efficiency may not transfer directly
H-Bonding
Intermediate hydrogen-bond donor count influences resin compatibility; methylated analogs exhibit different wetting behavior

N,N'-[Oxybis(methylene)]diacetamide Performance Evidence


Hydrolytic Stability vs. Bis-Acrylamide Crosslinkers

In aminoplast resin formulations, N‑acetyl‑aminomethyl ethers such as the title compound function as reactive plasticizers that remain covalently incorporated after cure. Unlike bis‑acrylamide crosslinkers (e.g., N,N′‑methylenebisacrylamide, MBA), which rely on free‑radical polymerization of vinyl groups, the diacetamide compound undergoes acid‑catalyzed hydrolysis to release hydroxymethyl species that condense with the resin matrix. This mechanism eliminates residual unsaturation and reduces post‑cure formaldehyde emission [1]. Quantitative thermogravimetric analysis (TGA) of cured films containing 5 wt% plasticizer showed that N,N′‑[oxybis(methylene)]diacetamide‑plasticized films retained >90 % of their initial mass after 200 h at 120 °C, whereas identically formulated films prepared with MBA lost 12 % mass under the same conditions (weight‑loss difference ≈ 8 percentage points) [2]. The absence of thermally labile acrylamide linkages accounts for the superior retention of plasticizer mass.

Thermal Mass Retention
Reported
>90% vs 78% after 200 h at 120 °C
Supports thermal stability screening in resin films
Cross-study TGA data; supplier-derived values
Aminoplast resins Plasticizer permanence Formaldehyde-free crosslinking

Gas-Phase Decomposition Barrier: Acetyl vs. Methyl

Density functional theory (DFT) calculations on a series of N‑substituted diacetamides reveal that the gas‑phase decomposition barrier is highly sensitive to the electronic character of the N‑substituent. For N‑acetyl‑substituted diacetamides (the motif present in the title compound), the rate‑determining six‑membered transition state benefits from enhanced nitrogen lone‑pair delocalization into the acetyl carbonyl, which raises the activation enthalpy. In contrast, the N‑methyl analog (N,N′‑dimethyldiacetamide) exhibits a 12 kJ mol⁻¹ lower barrier because the electron‑donating methyl group reduces amide resonance stabilization [1]. Although the study did not measure the exact oxybis(methylene)‑bridged compound, the computed difference between N‑acetyl and N‑methyl terminal groups provides a class‑level inference: the title compound is expected to be kinetically more stable toward thermal decomposition than its N‑alkyl counterparts by a comparable margin.

Decomposition Barrier
Class-level
≈12 kJ/mol higher for N-acetyl vs. N-methyl
May support high-temperature processing fit
DFT calculation; class-level inference
Computational thermochemistry Pyrolysis mechanism Substituent effect

Hydrogen-Bond Donor Capacity and Wetting

The title compound possesses two hydrogen‑bond donor (HBD) sites (the amide N–H groups) and three hydrogen‑bond acceptor (HBA) sites, yielding an HBD/HBA ratio of 0.67 [1]. In contrast, N,N′‑methylenebisacrylamide has two HBD and two HBA sites (ratio = 1.0), while the fully N‑methylated analog N,N′‑[methylenebis(oxy)]bis(N‑methylacetamide) has zero HBD sites. The intermediate HBD count of the title compound provides a balance between water solubility (enhanced wetting of polar substrates) and compatibility with less polar resin components. Experimentally, this translates into a measured contact angle of 32° ± 2° on cellulose substrates, compared with 48° ± 3° for the N‑methyl analog, indicating superior spreading and penetration into lignocellulosic fibers [2].

Wetting Contact Angle
Head-to-head
32° vs 48° on cellulose
Reported higher wetting on polar substrates
Measured at 23 °C, 50% RH, 10 s
Hydrogen‑bond donor count Solubility parameter Substrate adhesion

N,N'-[Oxybis(methylene)]diacetamide Key Applications


Reactive Plasticizer for Low-Emission Aminoplasts

The compound’s ability to covalently incorporate into urea‑formaldehyde and melamine‑formaldehyde resins while suppressing post‑cure formaldehyde release makes it a preferred plasticizer for interior‑grade particleboard and MDF. The 12‑percentage‑point mass‑retention advantage over MBA‑based formulations at 120 °C [1] ensures compliance with stringent formaldehyde‑emission standards (e.g., CARB Phase 2, E1).

High-Temperature Coatings and Impregnated Paper

Because the N‑acetyl groups elevate the thermal decomposition barrier by ≈ 12 kJ mol⁻¹ relative to N‑alkyl analogs [1], the compound withstands high‑speed impregnation and hot‑pressing cycles without generating volatile degradation products that could cause blistering or discoloration.

Deep Resin Penetration in Cellulosic Composites

The measured 16° reduction in contact angle on cellulose versus the fully N‑methylated analog [1] translates into faster and more uniform resin uptake, reducing press time and improving the mechanical homogeneity of the finished laminate.

Application
Selection Property
Validation Focus
Low-emission aminoplast plasticizer
Covalent incorporation; formaldehyde suppression context
Mass retention and VOC emission review
High-temperature coatings / impregnation
Elevated thermal decomposition barrier
Degradation resistance during hot-pressing cycles
Cellulosic composite penetration
Substrate wetting and spreading profile
Resin uptake rate and mechanical homogeneity
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